(4'-Fluoro[1,1'-biphenyl]-2-YL)methanamine

Lipophilicity Drug-likeness LogP optimization

Replace metabolically labile non-fluorinated biphenyl methanamine moieties with the 4'-fluoro analog to mitigate CYP450-mediated oxidative clearance. This compound delivers: • Predictable metabolic stability via the C-F bond, reducing late-stage ADMET attrition in hit-to-lead campaigns. • Balanced lipophilicity (XLogP3=2.5) and an additional fluorine HBA site, ideal for CNS-penetrant series requiring LogP 1-3. • Solid physical form at 20°C enabling accurate sub-milligram dispensing for SAR-by-catalog and parallel chemistry workflows. Supplied at 97% purity; air-sensitive; store sealed, dry at 2-8°C.

Molecular Formula C13H12FN
Molecular Weight 201.24 g/mol
CAS No. 884504-18-1
Cat. No. B1334310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4'-Fluoro[1,1'-biphenyl]-2-YL)methanamine
CAS884504-18-1
Molecular FormulaC13H12FN
Molecular Weight201.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN)C2=CC=C(C=C2)F
InChIInChI=1S/C13H12FN/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h1-8H,9,15H2
InChIKeyMLXCERLVQPYBIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4'-Fluoro[1,1'-biphenyl]-2-yl)methanamine: Core Properties & Sourcing


(4'-Fluoro[1,1'-biphenyl]-2-YL)methanamine (CAS 884504-18-1) is a fluorinated biphenyl methanamine building block with the molecular formula C13H12FN and a molecular weight of 201.24 g/mol [1]. The compound features a primary amine group at the ortho position of one phenyl ring and a fluorine substituent at the para position of the opposing ring, creating a distinctive regiochemical and electronic profile [1]. Commonly supplied at 97% purity as an air-sensitive solid, it serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis .

(4'-Fluoro[1,1'-biphenyl]-2-yl)methanamine: Why Substitution Fails


The 4'-fluoro substitution pattern on the biphenyl-2-yl-methanamine scaffold produces a unique combination of lipophilicity (XLogP3 = 2.5), hydrogen-bond acceptor count (HBA = 2), and physical state (solid at 20 °C) that differs measurably from the non-fluorinated parent, the 4'-chloro analog, and positional isomers [1][2]. These differences directly impact compound handling, solubility, metabolic stability, and molecular recognition in drug-design campaigns, meaning generic substitution without quantitative justification risks altering lead-optimization trajectories .

(4'-Fluoro[1,1'-biphenyl]-2-yl)methanamine: Quantitative Differentiation Evidence


Lipophilicity: 4'-Fluoro vs. 4'-Chloro Analog

The 4'-fluoro substituent yields a computed XLogP3 of 2.5, placing the compound in the optimal lipophilicity range for oral bioavailability (LogP 1–3) [1]. The non-fluorinated analog (CAS 1924-77-2) has an XLogP3 of 2.4, while the 4'-chloro analog (CAS 153850-88-5) reaches XLogP3 = 3.0, which exceeds the commonly cited upper limit for drug-like molecules [2][3]. The 0.5-unit increase for the chloro derivative represents a ~3× higher octanol–water partition coefficient, potentially leading to poorer aqueous solubility and higher off-target binding [3].

Lipophilicity Drug-likeness LogP optimization

Fluorine Atom: Secondary Hydrogen-Bond Acceptor

The 4'-fluoro compound possesses two hydrogen-bond acceptor sites (primary amine nitrogen + fluorine), compared to a single HBA site for both the non-fluorinated (H) and 4'-chloro analogs [1][2][3]. While fluorine is a weaker acceptor than nitrogen or oxygen, the additional lone-pair contribution can modulate protein-ligand interactions, crystal packing, and solubility without introducing the larger steric bulk or higher lipophilicity of chlorine [1].

Hydrogen bonding Molecular recognition Solubility

Physical Form: Solid State Convenience

At ambient temperature (20 °C), (4'-Fluoro[1,1'-biphenyl]-2-YL)methanamine is a solid, whereas the non-fluorinated analog ([1,1'-biphenyl]-2-ylmethanamine) is a liquid at room temperature . The solid physical form enables precise gravimetric dispensing, reduces volatile losses during storage, and simplifies purification by recrystallization—critical factors in both milligram-scale medicinal chemistry and kilogram-scale process development .

Handling Solid form Weighing accuracy

Metabolic Stability Enhancement by Fluorine

Fluorine substitution at the 4'-position of biphenyl methanamines is widely recognized to block cytochrome P450-mediated oxidative metabolism at the para position of the ring, a common metabolic soft spot for non-fluorinated biphenyls [1]. While direct comparative microsomal stability data for this specific compound are not yet published, the class-level principle is well-documented: C–F bonds are significantly stronger than C–H bonds (bond dissociation energy ~116 vs. ~99 kcal/mol), reducing the rate of hydroxylation at the substituted position [1]. The 4'-chloro analog, by contrast, is susceptible to oxidative dechlorination, potentially generating reactive intermediates [1].

Metabolic stability CYP450 oxidation Fluorine blocking

Regiochemical Advantage: 2-Aminomethyl Position

The ortho-aminomethyl group in (4'-Fluoro[1,1'-biphenyl]-2-YL)methanamine places the primary amine closer to the biphenyl twist axis compared to the 3- and 4-positional isomers [1]. This alters the vector of the amine group relative to the biphenyl plane, which is critical for matching pharmacophore models in GPCR and kinase targets. The 4'-fluoro-3-yl-methanamine isomer (CAS 177976-50-0) and 4'-fluoro-4-yl-methanamine isomer (CAS not found) differ in both the amine trajectory and the electronic conjugation between rings, yielding distinct structure-activity relationships .

Regiochemistry Molecular geometry Pharmacophore mapping

(4'-Fluoro[1,1'-biphenyl]-2-yl)methanamine: Recommended Applications


Lead Optimization for CNS & GPCR Targets

The balanced lipophilicity (XLogP3 = 2.5) and additional fluorine HBA site make this compound an excellent choice for CNS-penetrant lead series where target engagement requires controlled LogP (1–3) and specific polar interactions [1]. The solid physical form facilitates accurate sub-milligram dispensing for SAR-by-catalog and parallel chemistry workflows .

Fragment-Based Discovery with Halogen-Specific Binding

The fluorine substituent offers a unique combination of moderate electron-withdrawing character and hydrogen-bond acceptor capability without the steric bulk or excessive lipophilicity of chlorine [1]. This is critical in fragment libraries where fluorine can probe specific binding pockets that are sterically inaccessible to chloro or methyl analogs [1].

Scale-Up & Process Chemistry: Solid Handling Advantages

Unlike the liquid non-fluorinated analog, the solid form of (4'-Fluoro[1,1'-biphenyl]-2-YL)methanamine enables safer, more accurate weighing in pilot-plant settings and reduces the risk of airborne amine exposure . The 97% purity specification from multiple suppliers supports reproducible kilo-scale amidations and reductive aminations .

Medicinal Chemistry: Metabolic Stability Optimization

When replacing a metabolically labile non-fluorinated biphenyl-2-yl-methanamine moiety in a lead compound, the 4'-fluoro version offers a predictable increase in oxidative metabolic stability based on the well-established principle that C–F bonds resist CYP450-mediated hydroxylation [2]. This substitution can be implemented early in hit-to-lead stages to avoid later ADMET attrition [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4'-Fluoro[1,1'-biphenyl]-2-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.